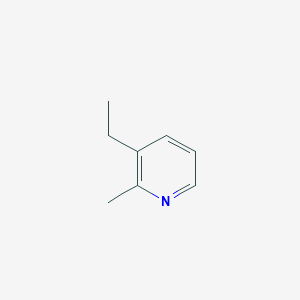

3-Ethyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKDGABMFBCSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074841 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-59-2, 27987-10-6 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PICOLINE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Ethyl-2-methylpyridine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is a substituted pyridine derivative with an ethyl group at the 3-position and a methyl group at the 2-position. Its unambiguous identification is established through various chemical identifiers.

IUPAC Name: this compound[1]

Chemical Formula: C₈H₁₁N[1]

SMILES String: CCC1=C(N=CC=C1)C[1]

InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N[1]

CAS Number: 14159-59-2[1]

The structural representation of this compound is depicted in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 121.18 g/mol | [1] |

| Exact Mass | 121.089149355 Da | [1] |

| Density | 0.919 g/cm³ | [2] |

| Boiling Point | 178.6 °C at 760 mmHg | [2] |

| Flash Point | 58.2 °C | [2] |

| Refractive Index | 1.499 | [2] |

| XLogP3 | 1.952 | [2] |

| Polar Surface Area | 12.9 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, this section provides a plausible synthetic approach based on established pyridine synthesis methodologies and generalized analytical procedures for compounds of this class.

Synthesis

A representative procedure for the synthesis of an ethyl-methyl-pyridine isomer (5-ethyl-2-methylpyridine) involves the condensation of paraldehyde with ammonia under heat and pressure.[4]

General Synthetic Workflow for Alkylpyridine Synthesis:

Analytical Methods

Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

-

Detection: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

Analysis: The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a reference spectrum or a spectral library.

General Analytical Workflow:

3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile pyridines, HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex mixtures. A reverse-phase HPLC method would be a suitable starting point.

General HPLC Protocol:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Stationary Phase: A C18 column is commonly used for reverse-phase chromatography.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).

-

Quantification: A calibration curve can be generated using standards of known concentration to quantify the amount of this compound in a sample.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Data for this compound is available in public databases.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for identification. A GC-MS spectrum for this compound is also publicly available.[1]

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or its active development as a pharmaceutical agent. Pyridine derivatives, in general, are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[5] Further research would be required to explore any potential biological effects and therapeutic applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive physicochemical and structural data are available, further research is needed to fully delineate its experimental protocols and biological significance.

References

- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-2-methylpyridine

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available synthesis protocols for 3-Ethyl-2-methylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine derivative. Accurate identification and characterization are crucial for its application in research and development. The primary CAS number for this compound is 27987-10-6.[1][2] A secondary CAS number, 14159-59-2, is also listed in some databases.[3][4]

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 27987-10-6 | ECHEMI[1], ChemicalBook[2] |

| 14159-59-2 | PubChem[3][4] | |

| IUPAC Name | This compound | PubChem[3][4] |

| Molecular Formula | C8H11N | ECHEMI[1], PubChem[3][4] |

| InChI | InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | PubChem[3][4] |

| InChIKey | ZZKDGABMFBCSRP-UHFFFAOYSA-N | PubChem[3][4] |

| Canonical SMILES | CCC1=C(N=CC=C1)C | PubChem[3][4] |

| UNII | 8S6IRA9M3N | PubChem[3] |

| DSSTox Substance ID | DTXSID0074841 | PubChem[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 121.18 g/mol | ECHEMI[1], PubChem[3] |

| Exact Mass | 121.089149355 Da | PubChem[3] |

| Density | 0.919 g/cm³ | ECHEMI[1] |

| Boiling Point | 178.6 °C at 760 mmHg | ECHEMI[1] |

| Flash Point | 58.2 °C | ECHEMI[1] |

| Refractive Index | 1.499 | ECHEMI[1] |

| XLogP3 | 1.95240 | ECHEMI[1] |

| PSA (Polar Surface Area) | 12.9 Ų | ECHEMI[1] |

Experimental Protocols

Representative Synthesis: 5-Ethyl-2-methylpyridine

This synthesis involves the condensation of paraldehyde with aqueous ammonium hydroxide in the presence of ammonium acetate as a catalyst.[5]

Materials:

-

28% Aqueous ammonium hydroxide (267 g, 296 mL, 4.38 moles)

-

Paraldehyde (207.5 g, 209 mL, 1.57 moles)

-

Ammonium acetate (5.0 g, 0.065 mole)

-

Chloroform

Procedure:

-

The reactants (aqueous ammonium hydroxide, paraldehyde, and ammonium acetate) are heated to 230°C with continuous agitation in a 2-liter steel reaction vessel.[5]

-

The temperature is maintained at 230°C for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.[5]

-

The autoclave is allowed to cool, and the resulting two layers of the reaction mixture are separated.[5]

-

To the non-aqueous layer, 60 mL of chloroform is added to facilitate the separation of water, which is then combined with the aqueous layer.[5]

-

The aqueous layer is extracted three times with 50-mL portions of chloroform.[5]

-

The chloroform extracts are combined with the main portion of the chloroform solution.[5]

-

The chloroform is removed by distillation at atmospheric pressure.[5]

-

The product is purified by fractional distillation under reduced pressure, yielding 72–76 g (50–53%) of 5-ethyl-2-methylpyridine with a boiling point of 65–66°C at 17 mmHg.[5]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities of this compound in the context of drug development, including its mechanism of action or involvement in specific signaling pathways within mammalian systems.

One study has investigated the biodegradation of 3-ethylpyridine (a related compound) by the bacterium Gordonia nitida LE31.[1] The study suggests a metabolic degradation pathway involving a C-2–C-3 ring cleavage.[1] This represents a catabolic process in a microorganism and is distinct from a signaling pathway that would be the focus of drug development research.

The logical relationship for the initiation of this biodegradation can be visualized as follows:

Further research is required to elucidate any potential pharmacological effects and associated signaling pathways of this compound in mammalian models to assess its viability as a candidate for drug development.

References

- 1. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 4. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 3-Ethyl-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Ethyl-2-methylpyridine, a substituted pyridine derivative of interest in various chemical research domains. Due to the limited availability of directly published spectra for this specific isomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data based on the analysis of closely related structural isomers. The methodologies provided are based on established protocols for the analysis of pyridine derivatives.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of isomeric and related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H6 | 8.3 - 8.5 | Doublet (d) |

| Pyridine-H4 | 7.4 - 7.6 | Doublet (d) |

| Pyridine-H5 | 7.0 - 7.2 | Triplet (t) |

| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet (q) |

| -CH₃ (Methyl) | 2.4 - 2.6 | Singlet (s) |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 157 - 160 |

| Pyridine-C6 | 147 - 150 |

| Pyridine-C3 | 138 - 141 |

| Pyridine-C4 | 135 - 138 |

| Pyridine-C5 | 121 - 124 |

| -CH₂- (Ethyl) | 24 - 27 |

| -CH₃ (Methyl) | 18 - 21 |

| -CH₃ (Ethyl) | 13 - 16 |

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Major Mass Fragments (m/z) | 121 (M+), 106 (M-15), 93 (M-28) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and GC-MS data for this compound, based on standard practices for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-180 ppm.

-

Temperature: 298 K.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. GC Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. MS Conditions:

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-300.

-

Scan Speed: 1000 amu/s.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted GC-MS Fragmentation Pathway.

Physical properties of 3-Ethyl-2-methylpyridine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Ethyl-2-methylpyridine, specifically its boiling point and density. The information herein is compiled to support research, development, and quality control activities. This document includes a summary of physical data, detailed experimental methodologies for the determination of these properties, and a logical workflow diagram.

Core Physical Properties

This compound is a substituted pyridine derivative with applications in various chemical syntheses. Accurate knowledge of its physical properties is essential for process design, safety assessments, and purity analysis.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 178.6 | °C | at 760 mmHg[1][2][3] |

| Density | 0.919 | g/cm³ | at 25 °C[1][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the simple distillation method or the capillary method are commonly employed.

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.

-

Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed on the thermometer during the distillation of the vapor, is the boiling point of the liquid.

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Method 2: Capillary Method (for small sample volumes)

This micro-method is ideal when only a small amount of the substance is available.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block) containing a high-boiling liquid like paraffin oil.[3][4][5]

-

Heating and Observation: The bath is heated slowly and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

-

Boiling Point Determination: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Determination of Density

Density is the mass of a substance per unit of volume. Standard methods for liquid density determination include the use of a pycnometer or a digital density meter.

Method 1: Pycnometry

This is a highly accurate gravimetric method.

-

Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. It is then placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

Volume Adjustment: Once thermal equilibrium is reached, the volume is precisely adjusted to the pycnometer's calibration mark.

-

Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the pycnometer and the liquid (m_filled).

-

Calculation: The mass of the liquid is calculated (m_liquid = m_filled - m_empty). The density (ρ) is then determined by dividing the mass of the liquid by the calibrated volume of the pycnometer (V): ρ = m_liquid / V.

Method 2: Digital Density Meter (Oscillating U-tube)

This automated method is rapid and requires a small sample volume. It is based on ASTM D4052.[9][10][11]

-

Apparatus: A digital density meter measures the oscillation period of a U-shaped glass tube.

-

Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water, at the measurement temperature.

-

Sample Injection: The liquid sample is injected into the clean, dry U-tube, ensuring no bubbles are present.[12]

-

Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The oscillation frequency is precisely measured. A higher mass in the tube (higher density) results in a lower oscillation frequency.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. store.astm.org [store.astm.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Ethyl-2-methylpyridine. Due to a lack of extensive published data specifically for this compound, this guide also includes data from structurally similar compounds, namely 5-Ethyl-2-methylpyridine and 3-Ethylpyridine, to provide valuable insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any study of its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 121.18 g/mol | --INVALID-LINK-- |

| Density | 0.919 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 178.6 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 58.2 °C | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |

Solubility Profile

Table of Solubility Data for Related Pyridine Derivatives

| Solvent | 5-Ethyl-2-methylpyridine | 3-Ethylpyridine |

| Water | 1.2 g/100 mL (12,000 mg/L)[1] | Slightly soluble[2] |

| Ethanol | Soluble | Miscible[2] |

| Diethyl Ether | Soluble | Miscible[2] |

| Benzene | Soluble | Not available |

| Dilute Acids | Soluble | Not available |

| Conc. H₂SO₄ | Soluble | Not available |

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid organic compound involves the following steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully collect a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

-

Quantification of Solute:

-

Quantify the concentration of this compound in the collected supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

-

Caption: Proposed biodegradation pathway for 3-ethylpyridine.

3.2. Experimental Protocols for Stability Testing

To comprehensively evaluate the stability of this compound, a series of stress tests should be conducted. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

3.2.1. Thermal Stability

-

Sample Preparation: Place a known amount of this compound in sealed, inert containers (e.g., glass vials).

-

Exposure Conditions: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Include a control sample stored at a lower temperature (e.g., 4°C).

-

Analysis: At specified time points, withdraw samples and analyze for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC, GC-MS).

-

Data Evaluation: Determine the degradation rate and calculate the shelf-life or half-life at different temperatures.

3.2.2. Photostability

Following ICH Q1B guidelines:

-

Sample Preparation: Expose samples of this compound, both as the pure substance and in solution, in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, should be stored under the same conditions.

-

Light Source: Irradiate the samples with a light source that produces both visible and UVA light, such as a xenon lamp or a metal halide lamp. The overall illumination should be at least 1.2 million lux hours, and the integrated near-UVA energy should be at least 200 watt-hours per square meter. [3]3. Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in appearance, purity (using HPLC or GC), and the formation of degradation products.

Workflow for Photostability Testing (ICH Q1B)

Caption: General workflow for photostability testing of a chemical substance.

3.2.3. pH-Dependent Stability (Hydrolysis)

-

Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Storage: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

Analysis: At regular intervals, analyze the solutions to determine the concentration of this compound.

-

Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH. A plot of the logarithm of the rate constant versus pH will reveal the pH-rate profile and identify the pH of maximum stability.

3.2.4. Oxidative Stability

-

Sample Preparation: Dissolve this compound in a suitable solvent and expose it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% solution).

-

Storage: Maintain the solution at a controlled temperature.

-

Analysis: Monitor the degradation of this compound over time using an appropriate analytical method.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for both solubility and stability studies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Table of Recommended Analytical Methods

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Conditions |

| GC | Capillary column (e.g., DB-5ms) | Helium or Nitrogen | FID | Injector: 250°C, Detector: 300°C, Oven: Temperature program (e.g., 100°C to 250°C) |

| HPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV (e.g., 260 nm) | Column Temperature: 30°C, Flow Rate: 1.0 mL/min |

Method Validation: Any analytical method used should be validated according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. [4]

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this guide provides a framework for researchers by presenting data on closely related compounds and detailing robust experimental protocols. The information on the solubility of isomers like 5-Ethyl-2-methylpyridine suggests that this compound is likely to have limited aqueous solubility but good solubility in organic solvents. Stability is expected to be good under standard conditions, with potential degradation pathways initiated by strong oxidizers or specific microbial action. The provided experimental methodologies offer a clear path for generating the specific, high-quality data required for research, development, and regulatory purposes.

References

3-Ethyl-2-methylpyridine: An Underutilized Building Block in Organic Synthesis

For Immediate Release

[City, State] – December 24, 2025 – While substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and materials, a comprehensive review of the scientific literature reveals that 3-Ethyl-2-methylpyridine is a sparsely utilized reagent in mainstream organic synthesis. Despite its structural similarity to more common pyridine derivatives, detailed applications, experimental protocols, and significant quantitative data for its use are notably absent in readily accessible scientific databases and publications.

This technical overview consolidates the available information on this compound, highlighting the general reactivity trends of related alkylpyridines to offer a predictive context for its potential, yet underexplored, applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling and for the design of potential synthetic routes.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| CAS Number | 14159-59-2[1] |

| IUPAC Name | This compound[1] |

| Boiling Point | Not readily available |

| Density | Not readily available |

Synthesis of this compound

Detailed, high-yield synthetic procedures specifically for this compound are not extensively documented in the literature. However, general methods for the synthesis of polysubstituted pyridines can be adapted. One potential conceptual pathway for its synthesis is outlined below. This workflow is based on established pyridine synthesis methodologies and illustrates a logical, though not experimentally verified, approach.

Caption: Conceptual synthesis pathway for this compound.

Potential Applications in Organic Synthesis: A Predictive Overview

While specific examples are scarce, the reactivity of this compound can be inferred from the well-documented chemistry of other alkylpyridines. The pyridine core and its alkyl substituents offer multiple sites for functionalization.

Functionalization of the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack, particularly after activation, and can undergo electrophilic substitution under forcing conditions.

-

N-Oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide, which can activate the pyridine ring for further functionalization.

-

Electrophilic Aromatic Substitution: While the pyridine ring is electron-deficient, electrophilic substitution (e.g., nitration, halogenation) can be achieved, typically requiring harsh conditions and often leading to a mixture of isomers.

-

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution is challenging but can be facilitated by the presence of leaving groups at the 2-, 4-, or 6-positions, or through the Chichibabin reaction for amination.

Reactivity of the Alkyl Substituents

The methyl and ethyl groups on the pyridine ring can also be sites for chemical modification.

-

Deprotonation and Alkylation: The protons on the carbon adjacent to the pyridine ring (the α-carbon of the ethyl group and the methyl group) are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form more complex structures.

-

Oxidation: The alkyl groups can be oxidized to corresponding carboxylic acids, a common industrial process for other alkylpyridines to produce valuable pyridinecarboxylic acids.

-

Halogenation: Free-radical halogenation of the alkyl side chains can introduce a handle for further synthetic transformations.

The general workflow for the functionalization of an alkylpyridine is depicted below.

Caption: Potential functionalization pathways for this compound.

Use as a Ligand in Catalysis

Pyridine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its catalytic activity. While no specific applications of this compound as a ligand were found, it could potentially be employed in reactions such as cross-coupling, hydrogenation, and polymerization. The steric and electronic properties imparted by the ethyl and methyl groups would modulate the behavior of the resulting metal complex.

Conclusion

The available scientific literature suggests that this compound is not a commonly employed reagent in organic synthesis. While its structure suggests potential for a variety of chemical transformations analogous to other alkylpyridines, a lack of documented applications, detailed experimental procedures, and quantitative data hinders its widespread adoption by the research community. This presents an opportunity for further investigation into the synthesis and reactivity of this underutilized pyridine derivative, which may yet prove to be a valuable tool for the construction of novel molecules with applications in drug discovery and materials science. Researchers are encouraged to explore the synthetic potential of this compound and to publish their findings to enrich the collective knowledge of pyridine chemistry.

References

The Reactivity of 3-Ethyl-2-methylpyridine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 3-ethyl-2-methylpyridine and its derivatives. Drawing upon established principles of pyridine chemistry and comparative data from structurally analogous compounds, this document details the expected behavior of the pyridine core and its alkyl substituents in various chemical transformations. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, drug discovery, and materials science, offering insights into reaction design, and the synthesis of novel pyridine-based molecules.

Core Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronegative nitrogen atom and the electronic effects of the two alkyl substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, while also being the primary site of attack for electrophiles and protonation. Conversely, the ring is activated towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

The ethyl group at the 3-position and the methyl group at the 2-position are electron-donating groups (EDGs) through an inductive effect. This increases the electron density of the pyridine ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. However, the 2-methyl group also introduces significant steric hindrance around the nitrogen, which can modulate its accessibility to incoming reagents.

Basicity and Nucleophilicity

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Pyridine | C₅H₅N | 5.23[1] |

| 2-Methylpyridine (α-picoline) | CH₃C₅H₄N | 5.97 |

| 3-Methylpyridine (β-picoline) | CH₃C₅H₄N | 5.68 |

| 2,3-Lutidine | (CH₃)₂C₅H₃N | 6.57[1] |

| This compound (Estimated) | C₂H₅(CH₃)C₅H₃N | ~6.6 - 7.0 |

The estimated pKa suggests that this compound is a moderately strong base, and its nitrogen atom is a potent nucleophile. However, the steric bulk of the 2-methyl group will likely temper its reactivity in reactions involving direct attack on the nitrogen, such as N-alkylation and N-acylation.[1]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When forced under harsh conditions, substitution typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the 3-position is already substituted. The directing effects of the alkyl groups would favor substitution at the 4- and 6-positions. However, the deactivating effect of the ring nitrogen is the dominant factor. Therefore, electrophilic substitution on the ring of this compound is expected to be difficult and may require forcing conditions, likely leading to a mixture of products at the 4- and 5-positions.

Nucleophilic Aromatic Substitution

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-positions. For derivatives of this compound, a leaving group at the 2-, 4-, or 6-position would be readily displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, and the negative charge is stabilized by the electron-withdrawing nitrogen atom.

Reactivity of the Alkyl Side-Chains

The ethyl and methyl groups of this compound are also sites of potential reactivity, primarily through deprotonation to form carbanionic species or through oxidation.

Lithiation and Subsequent Reactions

The methyl group at the 2-position is particularly susceptible to deprotonation by strong bases like organolithium reagents (e.g., n-BuLi, LDA). This is due to the acidifying effect of the adjacent nitrogen atom. The resulting lithiated species is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups at the methyl position. The lithiation of the ethyl group's methylene position is also possible but is expected to be less favorable than the deprotonation of the 2-methyl group. Ring lithiation is also a possibility, though side-chain lithiation is generally favored for alkylpyridines, especially at the 2-position. Studies on 2,3-lutidine have shown that complexation with BF₃ prior to the addition of a lithium amide base can lead to exclusive lithiation at the α-methyl carbon.[2]

Oxidation of Side-Chains

The alkyl side-chains can be oxidized to various functional groups. For instance, the oxidation of 5-ethyl-2-methylpyridine is a key step in the industrial production of nicotinic acid (Vitamin B3).[3] Similarly, the methyl and ethyl groups of this compound can be oxidized. The methyl group can be oxidized to a carboxylic acid, and the ethyl group can be oxidized at the benzylic position to a ketone or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. Vapor phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been shown to yield intermediates such as 2-methyl-5-acetylpyridine.[4]

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from procedures for structurally similar pyridine derivatives. Researchers should optimize these conditions for this compound.

N-Alkylation of this compound

This protocol describes the reaction of a pyridine derivative with an alkyl halide to form a pyridinium salt.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous solvent (e.g., diethyl ether, acetonitrile, or THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the alkyl halide (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 40-60 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate (the pyridinium salt) has formed, collect it by filtration and wash with a small amount of cold, anhydrous diethyl ether.

-

If no precipitate forms, remove the solvent under reduced pressure. The resulting residue is the pyridinium salt.

-

The product can be further purified by recrystallization.

Quantitative Data (Comparative): Due to steric hindrance from the 2-methyl group, the rate of N-alkylation of this compound is expected to be slower than that of 3-ethylpyridine but faster than that of 2,6-lutidine.

| Pyridine Derivative | Relative Reactivity (Qualitative) |

| 3-Ethylpyridine | High |

| 2-Ethylpyridine | Moderate |

| This compound | Moderate to Low |

| 2,6-Lutidine | Very Low |

Side-Chain Lithiation and Alkylation

This protocol describes the deprotonation of the 2-methyl group followed by reaction with an electrophile.[2]

Materials:

-

This compound

-

Strong base (e.g., n-butyllithium in hexanes or Lithium diisopropylamide (LDA))

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide, aldehyde, or ketone)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the THF to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (e.g., n-BuLi, 1.1 eq) to the THF.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled base solution, maintaining the temperature at -78 °C.

-

Stir the resulting deep red or orange solution at -78 °C for 1-2 hours.

-

Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The functionalization of this compound at the ring or side-chains can lead to novel compounds with potential biological activity. For example, the introduction of various substituents can modulate the lipophilicity, metabolic stability, and receptor-binding properties of the molecule. Furthermore, substituted pyridines are utilized in the synthesis of functional materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The predictable reactivity patterns outlined in this guide can aid in the rational design of new molecules for these applications.

Conclusion

This compound presents a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. Its reactivity is a nuanced balance of the electronic and steric effects of its substituents. The nucleophilic nitrogen atom, the activated 2-methyl group, and the potential for substitution on the pyridine ring offer multiple avenues for chemical modification. While direct experimental data for this specific molecule is limited, a thorough understanding of the reactivity of analogous compounds provides a robust framework for predicting its chemical behavior and for designing synthetic routes to novel and potentially valuable molecules for a range of scientific and industrial applications.

References

Biodegradation Pathways of 3-Ethyl-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alkylpyridines are N-heterocyclic aromatic compounds that are widely used in the chemical and pharmaceutical industries. Their release into the environment poses a significant pollution concern. Microbial biodegradation offers a promising and environmentally friendly approach for the remediation of sites contaminated with these compounds. Understanding the metabolic pathways involved in the degradation of alkylpyridines is crucial for developing effective bioremediation strategies. This guide focuses on the biodegradation of 3-Ethyl-2-methylpyridine, a disubstituted pyridine derivative. In the absence of direct studies, this document extrapolates from the well-documented degradation pathways of 3-methylpyridine (3-MP) and 3-ethylpyridine (3-EP) by the bacterium Gordonia nitida LE31.[1][2][3]

Proposed Biodegradation Pathway of this compound

Based on the degradation of 3-MP and 3-EP by Gordonia nitida LE31, a pathway for this compound is proposed. The key feature of this pathway is the cleavage of the pyridine ring between the C-2 and C-3 positions.[1]

The proposed metabolic steps are as follows:

-

Initial Attack and Ring Cleavage: The degradation is initiated by a C-2–C-3 ring cleavage of the this compound molecule. This is a departure from other known pyridine degradation pathways that often involve initial hydroxylation or reduction of the ring.[1]

-

Formation of an Acyclic Intermediate: The ring cleavage is hypothesized to produce an unstable acyclic intermediate.

-

Formation of Formic Acid and a Substituted Aldehyde: This intermediate is likely further processed, leading to the formation of formic acid and a substituted aldehyde, in this case, 2-methyl-3-oxohexanal.[1]

-

Oxidation to a Carboxylic Acid: The aldehyde is then likely oxidized to its corresponding carboxylic acid, 2-methyl-3-oxohexanoic acid, by a dehydrogenase.

-

Further Metabolism: This carboxylic acid would then enter central metabolic pathways for complete mineralization.

The following diagram illustrates the proposed biodegradation pathway.

Key Enzymes and Quantitative Data

The degradation of 3-MP and 3-EP by Gordonia nitida LE31 involves the induction of specific enzymes. It is highly probable that a similar enzymatic machinery is responsible for the degradation of this compound. The key enzymes identified are levulinic aldehyde dehydrogenase and formamidase.[1][2]

The activities of these enzymes in crude cell extracts of G. nitida LE31 grown on different substrates are summarized in the table below.

| Enzyme | Substrate for Growth | Specific Activity (nmol/min/mg of protein) |

| Levulinic aldehyde dehydrogenase | 3-Methylpyridine | 15.3 ± 1.2 |

| 3-Ethylpyridine | 18.1 ± 1.5 | |

| Acetate | 3.5 ± 0.4 | |

| Formamidase | 3-Methylpyridine | 25.4 ± 2.1 |

| 3-Ethylpyridine | 28.9 ± 2.5 | |

| Acetate | 5.1 ± 0.6 |

Data extracted from Lee et al., 2001.[1]

The significantly higher activities of both enzymes in cells grown on 3-MP and 3-EP compared to acetate strongly suggest their involvement in the pyridine ring degradation pathway.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound biodegradation, adapted from the study of Gordonia nitida LE31.[1]

Bacterial Culture and Growth Conditions

-

Microorganism: Gordonia nitida LE31 (or a newly isolated strain capable of degrading this compound).

-

Medium: A minimal salts medium is used to ensure that the target compound is the sole source of carbon and nitrogen. The composition per liter of distilled water is as follows:

-

K₂HPO₄: 0.9 g

-

KH₂PO₄: 0.54 g

-

MgSO₄·7H₂O: 0.25 g

-

KCl: 0.25 g

-

CaCl₂·2H₂O: 0.01 g

-

Trace element solution: 1 ml

-

Selenite-tungstate solution: 1 ml

-

This compound (as the sole carbon and nitrogen source) at a suitable concentration (e.g., 1 mM).

-

-

Culture Conditions: Cultures are grown aerobically at 30°C on a rotary shaker.

-

Monitoring Growth: Cell growth is monitored by measuring the absorbance of the culture broth at 600 nm.

Analysis of Biodegradation

-

Sample Preparation: Culture samples are collected at different time intervals and centrifuged to remove bacterial cells. The supernatant is used for analysis.

-

Analytical Technique: The degradation of this compound is monitored using High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound.

-

-

Identification of Metabolites: Intermediary metabolites, such as formic acid, can be identified and quantified using HPLC and mass spectrometry (MS).

Enzyme Assays

-

Preparation of Cell Extracts: Cells are harvested during the exponential growth phase by centrifugation, washed with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), and then lysed by sonication or other appropriate methods to obtain a crude cell extract.

-

Levulinic Aldehyde Dehydrogenase Assay: The activity is measured spectrophotometrically by monitoring the reduction of NAD⁺ or NADP⁺ at 340 nm. The reaction mixture contains the cell extract, buffer, the substrate (levulinic aldehyde or a related compound), and NAD⁺ or NADP⁺.

-

Formamidase Assay: The activity is determined by measuring the amount of ammonia released from formamide. The ammonia can be quantified using a colorimetric method, such as the Nessler assay.

The following diagram illustrates a general experimental workflow for studying the biodegradation of this compound.

Conclusion and Future Directions

While the biodegradation pathway of this compound has not been directly elucidated, the study of related alkylpyridines provides a strong foundation for a proposed pathway involving a C-2–C-3 ring cleavage. The bacterium Gordonia nitida LE31 serves as a model organism for this novel degradation mechanism. Future research should focus on isolating microorganisms capable of degrading this compound and confirming the proposed metabolic pathway through the identification of intermediates and characterization of the involved enzymes. A deeper understanding of these pathways will be instrumental in the development of robust bioremediation technologies for environments contaminated with alkylpyridines and in the assessment of the metabolic fate of pharmaceutical compounds containing this moiety.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 3-Ethyl-2-methylpyridine

Introduction

3-Ethyl-2-methylpyridine is a substituted pyridine derivative that may be present as an impurity, degradation product, or synthetic intermediate in various chemical and pharmaceutical processes. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), the primary analytical techniques for this volatile compound. An introductory High-Performance Liquid Chromatography (HPLC) method is also discussed for applications where GC is not suitable.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the selective and sensitive determination of this compound. It provides definitive identification based on mass spectra and excellent quantification at trace levels. The following protocol is adapted from validated methods for analyzing volatile and semi-volatile organic compounds in various matrices.[1][2]

Experimental Workflow: GC-MS Analysis

The general workflow for analyzing this compound by GC-MS involves sample preparation, instrumental analysis, and data processing.

Detailed Experimental Protocol (GC-MS)

1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for aqueous process samples or for dissolving solid samples.

-

1.1. Accurately weigh or measure a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL glass vial.

-

1.2. If the sample is solid, dissolve it in 5 mL of purified water.

-

1.3. Add 5 mL of Dichloromethane (DCM) and 0.5 g of Sodium Chloride (NaCl) to the vial. The salt helps to reduce the formation of emulsions.

-

1.4. If using an internal standard (e.g., Pyridine-d5, Toluene-d8), spike the sample with a known concentration at this stage.

-

1.5. Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

-

1.6. Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

1.7. Carefully transfer the lower organic layer (DCM) into a clean GC vial using a Pasteur pipette.

-

1.8. The sample is now ready for injection.

2. Instrumental Analysis

-

2.1. Gas Chromatograph (GC) Conditions:

-

Column: 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

-

-

-

2.2. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: For initial identification, scan from m/z 40 to 300.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Suggested ions for this compound (C₈H₁₁N, MW: 121.18) are:

-

Quantifier Ion: m/z 106 ([M-CH₃]⁺)

-

Qualifier Ions: m/z 121 (M⁺), m/z 79

-

-

-

Quantitative Data & Method Performance

The following table summarizes typical performance characteristics for a validated GC-MS method for analyzing volatile organic compounds, which are applicable to this compound.[1][2]

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 - 2 µg/L (ppb) |

| Limit of Quantification (LOQ) | 2 - 5 µg/L (ppb) |

| Accuracy (Recovery) | 70 - 115% |

| Precision (%RSD) | < 20% |

| Range | 5 - 500 µg/L |

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique suitable for quantifying this compound when the sample matrix is relatively clean and high sensitivity is not the primary requirement. It is particularly useful for assay and purity testing.

Experimental Workflow: GC-FID Analysis

Detailed Experimental Protocol (GC-FID)

1. Sample Preparation (Direct Dilution)

-

1.1. Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.

-

1.2. Add a suitable solvent (e.g., Methanol, Isopropanol) to dissolve the sample.

-

1.3. Dilute to the mark with the same solvent and mix thoroughly.

-

1.4. Filter the solution through a 0.45 µm syringe filter into a GC vial if particulates are present.

2. Instrumental Analysis

-

2.1. Gas Chromatograph (GC) Conditions:

-

Column: A wax-type column designed for amine analysis is recommended for better peak shape (e.g., CP-Wax 51 for Amines, DB-WAXetr). A standard 5% phenyl column can also be used.

-

Dimensions: 30 m x 0.32 mm ID, 0.5 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow of ~2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 240 °C, hold for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 260 °C.

-

Hydrogen Flow: ~40 mL/min.

-

Air Flow: ~400 mL/min.

-

Quantitative Data & Method Performance

The following table summarizes typical performance characteristics for a validated GC-FID method.

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.5 µg/mL (ppm) |

| Limit of Quantification (LOQ) | ~1.5 µg/mL (ppm) |

| Accuracy (Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

| Range | 1.5 - 1000 µg/mL |

Method 3: High-Performance Liquid Chromatography (HPLC) - Screening Method

While GC is the dominant technique, HPLC can be used if the analyte is non-volatile, thermally unstable, or if GC instrumentation is unavailable. Method development is required for this compound. The following protocol is a starting point based on methods for similar pyridine derivatives.

Detailed Experimental Protocol (HPLC)

1. Sample Preparation

-

1.1. Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

-

1.2. Dilute further as needed to fall within the linear range of the calibration curve.

-

1.3. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis

-

2.1. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile and water with an acidic modifier. For example, 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis Detector.

-

Detection Wavelength: Pyridine derivatives typically absorb around 260 nm. A wavelength scan should be performed to determine the optimal value.

-

Injection Volume: 10 µL.

-

Quantitative Data & Method Performance

Performance for an HPLC method must be established through a full validation study. Expected performance would be similar to the GC-FID method, but LOD and LOQ may be higher depending on the UV absorbance of the compound.

| Parameter | Target Performance |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | To be determined (~50 ng/mL) |

| Limit of Quantification (LOQ) | To be determined (~150 ng/mL) |

| Accuracy (Recovery) | 90 - 110% |

| Precision (%RSD) | < 5% |

Disclaimer: The provided protocols are intended as a guide. All analytical methods must be fully validated in the user's laboratory for their specific sample matrix and intended use, in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, it is crucial to assess its purity and identify any related substances or impurities that may be present. These impurities can arise from the manufacturing process, degradation, or storage. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of the main component and its related substances in drug development and quality control.

This application note provides a detailed protocol for the analysis of 3-Ethyl-2-phenylpyridine and its potential related compounds using reverse-phase HPLC (RP-HPLC) with UV detection. The method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and process-related impurities.

Experimental Protocols

A robust RP-HPLC method for the analysis of 3-Ethyl-2-phenylpyridine can be established using a C18 stationary phase. The following protocol is a general guideline and may require optimization based on the specific related compounds being analyzed and the HPLC system used.

1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For faster analysis, a column with smaller particles (e.g., 3 µm) can be used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used for the separation of pyridine derivatives.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Alternative for MS compatibility: Replace phosphoric acid with 0.1% formic acid.

-

-

Elution Mode: Isocratic or gradient elution can be employed. A gradient elution is often preferred for separating a wide range of impurities with different polarities.

-

Example Gradient Program:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20.1-25 min: 30% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by the UV spectrum of 3-Ethyl-2-phenylpyridine).

-

Injection Volume: 10 µL

2. Standard and Sample Preparation

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of 3-Ethyl-2-phenylpyridine reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

Further dilute as required for linearity and sensitivity assessments.

-

-

Sample Solution Preparation:

-

Accurately weigh about 10 mg of the 3-Ethyl-2-phenylpyridine sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection if necessary.

-

3. Method Validation Parameters

For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated through forced degradation studies.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize the expected chromatographic data and typical method validation results for the HPLC analysis of 3-Ethyl-2-phenylpyridine and its related compounds.

Table 1: Chromatographic Data for 3-Ethyl-2-phenylpyridine and Potential Related Compounds

| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |

| Phenylpyridine (Impurity A) | ~4.5 | ~0.56 |

| 2-Phenylpyridine (Impurity B) | ~5.2 | ~0.65 |

| 3-Ethyl-2-phenylpyridine | ~8.0 | 1.00 |

| Oxidized Impurity C | ~9.5 | ~1.19 |

| Dimer Impurity D | ~12.3 | ~1.54 |

Note: Retention times and RRTs are illustrative and will vary depending on the exact chromatographic conditions and the specific impurities present.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | < 1.0% |

| - Intermediate Precision | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |

| Robustness | System suitability parameters met | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. |

Mandatory Visualization

HPLC Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 3-Ethyl-2-phenylpyridine, from sample and standard preparation to data analysis and reporting.

Caption: Workflow for the HPLC analysis of 3-Ethyl-2-phenylpyridine.

Forced Degradation Study Design

A forced degradation study is essential to establish the stability-indicating nature of the HPLC method. The following diagram outlines the typical stress conditions applied.

Caption: Forced degradation study design for 3-Ethyl-2-phenylpyridine.

Application Note: Gas Chromatography Methods for the Separation of Pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its isomers, particularly the picolines (methylpyridines), are fundamental chemical structures prevalent in pharmaceutical compounds and various industrial processes. Due to their similar physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge.[1] Gas chromatography (GC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[2] The choice of stationary phase, temperature programming, and detector are critical parameters that dictate the success of the separation. This application note provides a detailed overview of established GC methods for the effective separation of pyridine isomers, complete with experimental protocols and comparative data to guide researchers in method selection and development.

Challenges in Pyridine Isomer Separation

The primary difficulty in separating pyridine isomers like 2-, 3-, and 4-picoline lies in their close boiling points and comparable polarities.[1] Standard distillation and chromatographic techniques often fall short of achieving baseline separation.[1] Therefore, specialized GC columns and optimized analytical conditions are necessary to exploit the subtle differences in their interactions with the stationary phase.

Recommended Gas Chromatography Methods

Several GC methods have been successfully employed for the separation of pyridine and its methylated isomers. The selection of the column's stationary phase is paramount, with both polar and non-polar columns being utilized.[3]

Method 1: Polar Capillary Column for Picoline and Lutidine Isomers

This method utilizes a wax-type polar stationary phase specifically designed for the analysis of amines. It provides excellent resolution for pyridine and its various methylated isomers.

Experimental Protocol:

-

Technique: Capillary Gas Chromatography[4]

-

Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm fused silica, 0.2 µm film thickness (Part No. CP7405)[4]

-

Carrier Gas: Nitrogen (N2) at 70 kPa (0.7 bar, 10 psi), 28 cm/s[4]

-

Injector: Splitter, 30 mL/min, Temperature: 250 °C[4]

-

Sample Size: 0.1 µL[4]

-

Oven Temperature Program:

-

Detector: Flame Ionization Detector (FID), Temperature: 250 °C[4]

Quantitative Data Summary

| Compound | Retention Time (min) |

| Pyridine | ~4.5 |

| 2-Picoline | ~5.2 |

| 2,6-Lutidine | ~5.5 |

| 3-Picoline | ~6.0 |

| 4-Picoline | ~6.1 |

| 2,4-Lutidine | ~6.8 |

| 3,5-Lutidine | ~7.3 |

| 3,4-Lutidine | ~7.8 |

(Data derived from the chromatogram in the Agilent Application Note)[4]

Method 2: GC-MS for Pyridine in Complex Matrices

For the analysis of pyridine in complex samples, such as tobacco smoke, a mass spectrometer (MS) detector provides enhanced selectivity and sensitivity.[2][5]

Experimental Protocol:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[6]

-

Column: Supelcowax, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/minute[6]

-

Injector: Splitless, Temperature: 250 °C[6]

-

Injection Volume: 1 µL[6]

-

Oven Temperature Program:

-

Transfer Line Temperature: 240 °C[6]

-

Detector: Ion Trap Mass Spectrometer[6]

-

MS Parameters:

Experimental Workflow

The general workflow for the analysis of pyridine isomers by gas chromatography is depicted below. This process includes sample preparation, GC separation, and data analysis.

Caption: General workflow for pyridine isomer analysis by GC.

Key Considerations for Method Development

-

Column Selection: The choice between polar and non-polar columns is a critical first step.[3] Polar columns, such as those with wax-based stationary phases, are generally preferred for better separation of polar pyridine isomers.

-

Peak Tailing: Pyridine, being a basic compound, can interact with acidic silanol groups in the GC system, leading to peak tailing.[1] Using columns specifically deactivated for amine analysis or adding a competing base to the mobile phase can mitigate this issue.[1]

-

Detector Choice: A Flame Ionization Detector (FID) is a robust and universally applicable detector for quantifiable analysis.[2] For complex matrices or when isomer identification is crucial, a Mass Spectrometer (MS) is the detector of choice due to its high selectivity and ability to provide structural information.[2][5]

-

Temperature Programming: A well-defined temperature ramp is essential to achieve optimal separation of closely eluting isomers. A slower ramp rate can improve resolution but will also increase the analysis time.

Conclusion